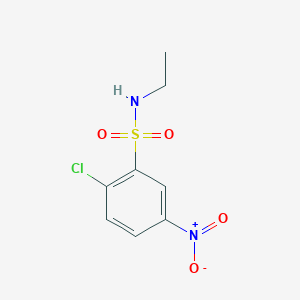![molecular formula C9H10N4O3 B2516808 5-Methyl-1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-carbonsäure CAS No. 1248957-71-2](/img/structure/B2516808.png)
5-Methyl-1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.204. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Antimikrobielle Wirkstoffe: Forscher untersuchen Derivate dieser Verbindung auf ihr Potenzial als antimikrobielle Wirkstoffe. Die Oxazol- und Triazol-Einheiten tragen zu ihrer Aktivität gegen Bakterien, Pilze und andere Krankheitserreger bei .
- Antitumor-Eigenschaften: Untersuchungen zu den Antitumor-Effekten dieser Verbindung konzentrieren sich auf die Hemmung spezifischer zellulärer Signalwege. Ihre strukturellen Merkmale können das Tumorwachstum und die Metastasierung beeinträchtigen .
- Baustein: Die Verbindung dient als wertvoller Baustein in der heterocyclischen Chemie. Ihre Oxazol- und Triazolringe können modifiziert werden, um neuartige Strukturen mit unterschiedlichen Eigenschaften zu schaffen .
- Polymermodifikation: Forscher untersuchen die Einarbeitung dieser Verbindung in Polymere, um deren Eigenschaften zu verbessern. So kann sie beispielsweise die thermische Stabilität und die mechanische Festigkeit von Materialien verbessern .
- Enzymhemmung: Die Struktur der Verbindung deutet auf ein Potenzial als Enzymhemmer hin. Forscher untersuchen ihre Auswirkungen auf bestimmte Enzyme, wie z. B. Antimonooxidasen .
- Funktionsgruppenumwandlung: Chemiker verwenden diese Verbindung als Vorläufer für verschiedene Funktionsgruppenumwandlungen. Sie beteiligt sich an Reaktionen wie Amidierung, Veresterung und Cyclisierung .
Medizinische Chemie und Medikamentenentwicklung
Heterocyclische Synthese
Materialwissenschaften
Biochemische Studien
Organische Synthese
Wirkmechanismus
Target of Action
Oxazole and triazole rings are common structural motifs in many biologically active compounds . They are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the other functional groups present in the molecule.
Mode of Action
The mode of action of oxazole and triazole derivatives can vary widely. They can act as inhibitors, agonists, or antagonists of their targets, depending on their structure and the specific target involved .
Biochemical Pathways
Oxazole and triazole derivatives can affect various biochemical pathways. For instance, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Oxazole and triazole derivatives, like other heterocyclic compounds, are often designed to improve bioavailability, stability, and selectivity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could prevent the enzyme from catalyzing its reaction, leading to changes in the levels of certain metabolites in the cell .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and its ability to reach and interact with its target .
Eigenschaften
IUPAC Name |
5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-3-7(16-11-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXRDYSHLFQKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=C(N=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)

![2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2516731.png)




![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B2516738.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)
![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)
